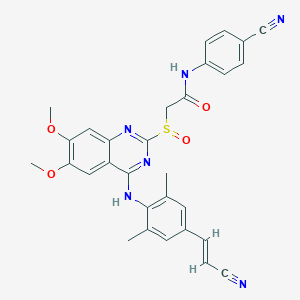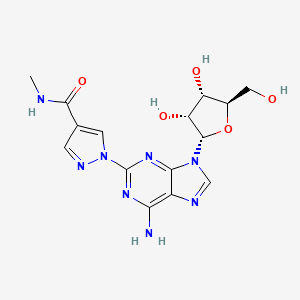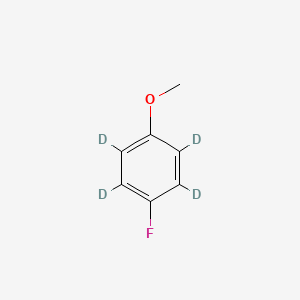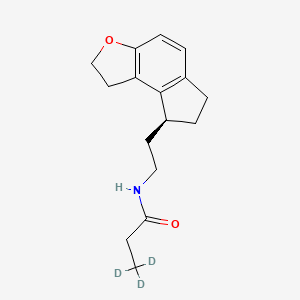
Ramelteon-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium and the overall purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ramelteon-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterium-labeled alcohols .
Aplicaciones Científicas De Investigación
Ramelteon-d3 is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Employed in research on melatonin receptors and circadian rhythms.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Ramelteon.
Industry: Applied in the development of new therapeutic agents targeting sleep disorders.
Mecanismo De Acción
Ramelteon-d3 exerts its effects by acting as a melatonin receptor agonist. It has a high affinity for the MT1 and MT2 receptors located in the brain’s suprachiasmatic nucleus, which regulates the sleep-wake cycle. By binding to these receptors, this compound mimics the effects of melatonin, promoting sleep onset and maintaining circadian rhythm .
Comparación Con Compuestos Similares
Similar Compounds
Tasimelteon: Another melatonin receptor agonist with high affinity for MT1 and MT2 receptors.
Agomelatine: A melatonin receptor agonist and serotonin receptor antagonist used as an antidepressant.
Prolonged-release Melatonin: Used to treat sleep disorders with a longer duration of action compared to immediate-release melatonin
Uniqueness
Ramelteon-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .
Propiedades
Fórmula molecular |
C16H21NO2 |
|---|---|
Peso molecular |
262.36 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3 |
Clave InChI |
YLXDSYKOBKBWJQ-JHFOHIRNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 |
SMILES canónico |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



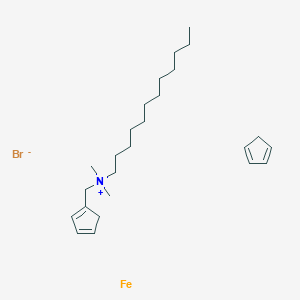
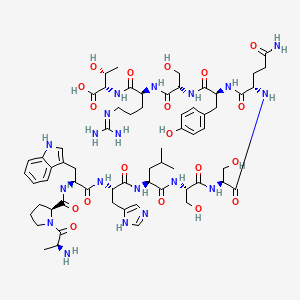

![(2S,4R)-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12398930.png)
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)

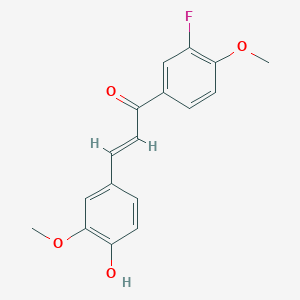
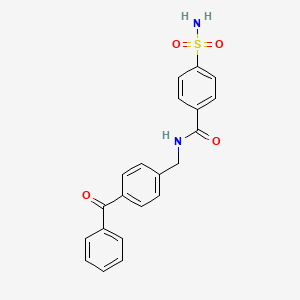
![1-[(2R,3S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398979.png)
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(4-iodophenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12398995.png)
